molecular formula C11H11FN4OS B11206145 N-{3-[(4-fluorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-yl}acetamide

N-{3-[(4-fluorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-yl}acetamide

Cat. No.: B11206145
M. Wt: 266.30 g/mol
InChI Key: TZHJECSMOBLJCQ-UHFFFAOYSA-N
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Description

N-{3-[(4-fluorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-yl}acetamide is a synthetic organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a triazole ring, a fluorobenzyl group, and an acetamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-fluorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-yl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring:

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the triazole intermediate.

    Sulfanyl Group Addition: The final step involves the addition of a sulfanyl group to the triazole ring, typically through a thiolation reaction using a thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-fluorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{3-[(4-fluorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-yl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{3-[(4-fluorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-yl}acetamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The fluorobenzyl group enhances its binding affinity, while the triazole ring contributes to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • **N-{3-[(4-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-yl}acetamide
  • **N-{3-[(4-bromobenzyl)sulfanyl]-1H-1,2,4-triazol-5-yl}acetamide
  • **N-{3-[(4-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-yl}acetamide

Uniqueness

N-{3-[(4-fluorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-yl}acetamide is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic properties and enhances its reactivity compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H11FN4OS

Molecular Weight

266.30 g/mol

IUPAC Name

N-[3-[(4-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-yl]acetamide

InChI

InChI=1S/C11H11FN4OS/c1-7(17)13-10-14-11(16-15-10)18-6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H2,13,14,15,16,17)

InChI Key

TZHJECSMOBLJCQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=NN1)SCC2=CC=C(C=C2)F

Origin of Product

United States

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